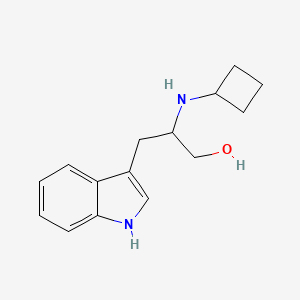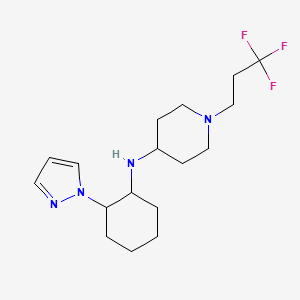![molecular formula C15H21F3N2O2 B7647692 1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea](/img/structure/B7647692.png)
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea, also known as TFMPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, phosphodiesterases, and adenosine receptors. This compound has also been studied for its potential use as a tool for investigating the role of cyclic nucleotides in various physiological processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea involves the inhibition of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, this compound increases the levels of cyclic nucleotides, which can affect various cellular processes such as gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, vasodilation, and anti-inflammatory effects. It has also been shown to affect the activity of various ion channels, including voltage-gated potassium channels and calcium channels. This compound has been studied for its potential use in the treatment of various diseases, including asthma, hypertension, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea has several advantages for lab experiments, including its high purity and stability, as well as its ability to modulate the activity of various enzymes and receptors. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea. One area of research is the development of more potent and selective inhibitors of PDEs. Another area of research is the investigation of the role of cyclic nucleotides in various physiological processes, including learning and memory, synaptic plasticity, and cardiovascular function. Additionally, this compound may have potential applications in the treatment of various diseases, including neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various biochemical and physiological studies. Its ability to modulate the activity of various enzymes and receptors makes it a valuable tool for investigating the role of cyclic nucleotides in various physiological processes. While this compound has some limitations, its potential applications in scientific research make it an important area of study for future research.
Méthodes De Synthèse
1-(2-Hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea can be synthesized through a multistep process that involves the reaction of 2-(trifluoromethyl)phenylacetonitrile with 2-hydroxypropylamine, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained through purification and crystallization processes. The synthesis method has been optimized to achieve high yields and purity levels.
Propriétés
IUPAC Name |
1-(2-hydroxypropyl)-1-methyl-3-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-10(19-14(22)20(3)9-11(2)21)8-12-6-4-5-7-13(12)15(16,17)18/h4-7,10-11,21H,8-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPWJMATCQVIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC(=O)N(C)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(4-cyanophenyl)ethyl]-3-hydroxybenzamide](/img/structure/B7647626.png)

![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)
![N-[1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647684.png)

![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![4-[(dimethylamino)methyl]-N-(2-methylpropyl)pyridin-2-amine](/img/structure/B7647723.png)